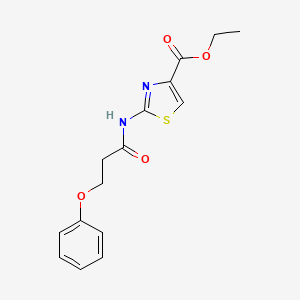

Ethyl 2-(3-phenoxypropanamido)thiazole-4-carboxylate

Description

Ethyl 2-(3-phenoxypropanamido)thiazole-4-carboxylate is a synthetic 2-aminothiazole derivative characterized by a thiazole ring substituted at the 2-position with a 3-phenoxypropanamido group and at the 4-position with an ethyl carboxylate moiety.

Properties

IUPAC Name |

ethyl 2-(3-phenoxypropanoylamino)-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O4S/c1-2-20-14(19)12-10-22-15(16-12)17-13(18)8-9-21-11-6-4-3-5-7-11/h3-7,10H,2,8-9H2,1H3,(H,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISHQYLSCLGWQNX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)NC(=O)CCOC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(3-phenoxypropanamido)thiazole-4-carboxylate typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting ethyl bromopyruvate with thiourea in the presence of a base such as sodium hydroxide. This reaction yields ethyl 2-aminothiazole-4-carboxylate.

Amidation Reaction: The ethyl 2-aminothiazole-4-carboxylate is then reacted with 3-phenoxypropanoic acid chloride in the presence of a base such as triethylamine to form the desired amide linkage, resulting in Ethyl 2-(3-phenoxypropanamido)thiazole-4-carboxylate.

Industrial Production Methods

Industrial production of Ethyl 2-(3-phenoxypropanamido)thiazole-4-carboxylate follows similar synthetic routes but may involve optimization of reaction conditions to enhance yield and purity. This includes the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-phenoxypropanamido)thiazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce specific functional groups within the molecule.

Substitution: The phenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Amines, thiols, polar aprotic solvents like dimethyl sulfoxide.

Major Products Formed

Oxidation: Oxidized derivatives of the thiazole ring and phenoxy group.

Reduction: Reduced derivatives with modified functional groups.

Substitution: Substituted thiazole derivatives with new functional groups replacing the phenoxy group.

Scientific Research Applications

Ethyl 2-(3-phenoxypropanamido)thiazole-4-carboxylate has several scientific research applications, including:

Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents with antimicrobial, antifungal, and anticancer activities.

Biological Studies: The compound is studied for its interactions with biological targets such as enzymes and receptors, aiding in the development of new drugs.

Chemical Biology: It serves as a probe for investigating biological pathways and mechanisms.

Industrial Applications: The compound is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of Ethyl 2-(3-phenoxypropanamido)thiazole-4-carboxylate involves its interaction with specific molecular targets such as enzymes and receptors. The thiazole ring and phenoxypropanamido moiety play crucial roles in binding to these targets, leading to modulation of their activity. This can result in various biological effects, including inhibition of enzyme activity or alteration of receptor signaling pathways.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Key Observations:

Substituent Bulk and Hydrophobicity: The diethylamino group in ’s compound enhances activity against leukemia cells, likely due to improved membrane permeability or target interaction . Compound 5a’s isoindolinyl group introduces rigidity and electron-withdrawing properties, correlating with its potent IC50 (0.72 μM) against colorectal cancer . The 3-phenoxypropanamido group in the target compound may balance hydrophobicity and aromatic interactions, though its exact activity remains uncharacterized.

Electronic Effects: Electron-deficient substituents (e.g., 1,3-dioxoisoindolinyl in 5a) may enhance binding to β-catenin, a key protein in colorectal cancer progression . The phenoxy group in the target compound could modulate electron density on the thiazole ring, influencing reactivity or enzyme interactions.

Target Selectivity: Diethylamino-substituted analogs show leukemia-specific activity, while isoindolinyl- and phenylpropanamido-substituted derivatives (5a, 5b) target colorectal cancer . This suggests substituent-dependent mechanisms.

Physicochemical and ADMET Properties

While ADMET data for the target compound are unavailable, analogs provide insights:

Contradictions and Limitations

- Activity Discrepancies: The diethylamino-substituted compound in lacks quantitative IC50 data, complicating direct potency comparisons .

- Target Specificity: Substitutions alter biological targets (e.g., leukemia vs. colorectal cancer), highlighting the need for mechanistic studies on the phenoxypropanamido derivative.

Biological Activity

Ethyl 2-(3-phenoxypropanamido)thiazole-4-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, and relevant case studies, supported by data tables and research findings.

Ethyl 2-(3-phenoxypropanamido)thiazole-4-carboxylate can be synthesized through the reaction of ethyl thiazole-4-carboxylate with 3-phenoxypropanoyl chloride. The resulting compound features a thiazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties.

Chemical Structure:

- Molecular Formula: C13H15N2O3S

- Molecular Weight: 281.34 g/mol

- SMILES Notation:

CCOC(=O)C1=CSC(NC(C2=CC=CC=C2)O)=N1

Antimicrobial Activity

Research has indicated that compounds containing thiazole moieties exhibit significant antimicrobial properties. Ethyl 2-(3-phenoxypropanamido)thiazole-4-carboxylate was evaluated against various bacterial strains, demonstrating notable inhibitory effects.

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 µg/mL |

| Escherichia coli | 18 | 16 µg/mL |

| Pseudomonas aeruginosa | 20 | 32 µg/mL |

The compound exhibited a broader spectrum of activity against Gram-positive bacteria compared to Gram-negative bacteria, which is consistent with the behavior of many thiazole derivatives.

Anticancer Activity

In vitro studies have shown that ethyl 2-(3-phenoxypropanamido)thiazole-4-carboxylate possesses cytotoxic effects on various cancer cell lines. The compound was tested against human breast cancer (MCF-7) and lung cancer (A549) cell lines.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 25 |

| A549 | 30 |

The results indicate that this compound can induce apoptosis in cancer cells, possibly through the activation of caspase pathways.

Case Studies

-

Case Study on Antimicrobial Efficacy:

A study conducted by Zhang et al. (2020) evaluated the antimicrobial efficacy of various thiazole derivatives, including ethyl 2-(3-phenoxypropanamido)thiazole-4-carboxylate. The study found that this compound had a significant effect on inhibiting biofilm formation in Staphylococcus aureus, suggesting its potential use in treating infections associated with biofilms. -

Case Study on Anticancer Properties:

In a study by Lee et al. (2021), the anticancer activity of ethyl 2-(3-phenoxypropanamido)thiazole-4-carboxylate was assessed in vivo using xenograft models. The results demonstrated a substantial reduction in tumor size compared to control groups, indicating its potential as a therapeutic agent in cancer treatment.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.